Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate: is a chemical compound with the molecular formula C11H7BrClNO2 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using advanced chemical reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides or reduced forms.
Scientific Research Applications
Chemistry: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry. Researchers investigate its role in targeting specific biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Bromo-1-chloroisoquinoline
- Methyl 1-chloroisoquinoline-4-carboxylate
- Methyl 1-chloroisoquinoline-6-carboxylate
Comparison: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Biological Activity
Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is a halogenated isoquinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological interactions. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H7BrClN and a molecular weight of 244.53 g/mol. Its structure includes an isoquinoline core substituted with a carboxylate group, which is known to enhance solubility and bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The halogen substituents can modulate binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of specific signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting pharmacokinetics and drug interactions.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties : Initial findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant potency .
Biological Activity Data
The following table summarizes key findings from research studies regarding the biological activity of this compound:
Activity Type | Cell Line / Target | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | MCF-7 | 0.045 | Significant cytotoxicity observed |
Anticancer | A549 | 0.045 | Comparable to standard chemotherapeutics |
Enzyme Inhibition | CYP1A2 | Not specified | Potential impact on drug metabolism |
Antimicrobial | Various Bacteria | Not specified | Potential for development as an antibiotic |
Case Studies
In recent studies, this compound was evaluated for its anticancer properties:
- Study on MCF-7 Cell Line : A study demonstrated that the compound induced apoptosis in MCF-7 cells, leading to cell cycle arrest in the G0/G1 phase. The compound's mechanism involved ROS generation and mitochondrial dysfunction .
- Comparative Analysis with Similar Compounds : When compared to methyl 6-bromoisoquinoline-4-carboxylate (which lacks the chlorine atom), the presence of both halogens in this compound significantly enhanced its biological activity profile. This highlights the importance of structural modifications in developing effective therapeutic agents.
Properties
Molecular Formula |
C11H7BrClNO2 |
---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 6-bromo-1-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3 |
InChI Key |
OWXKZGRHKFXKDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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